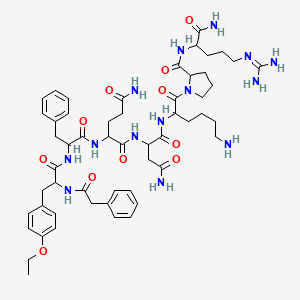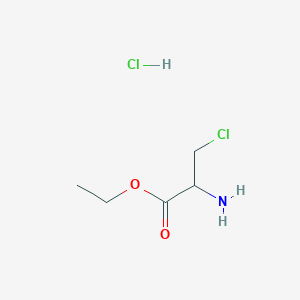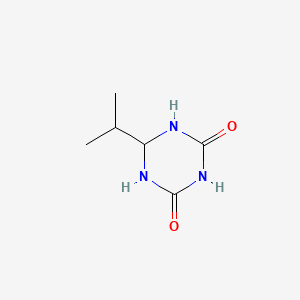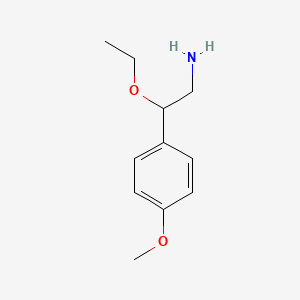![molecular formula C13H10N2O3 B12121389 Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-97-7](/img/structure/B12121389.png)
Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- is a complex organic compound that features a phenolic group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 5-methyl-2-furanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with an appropriate nitrile oxide. The phenolic group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving catalytic processes and controlled reaction conditions to ensure the desired product is obtained efficiently.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- exerts its effects is largely dependent on its interaction with molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- Phenol, 3-[[(5-nitro-2-furanyl)methyl]amino]-
- 2-(2-Furanyl)-5-methyl-4-phenylthiazole
Comparison: Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
1152513-97-7 |
|---|---|
Formule moléculaire |
C13H10N2O3 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
3-[5-(5-methylfuran-2-yl)-1,2,4-oxadiazol-3-yl]phenol |
InChI |
InChI=1S/C13H10N2O3/c1-8-5-6-11(17-8)13-14-12(15-18-13)9-3-2-4-10(16)7-9/h2-7,16H,1H3 |
Clé InChI |
WUYFSVRKZDFRLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=NC(=NO2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)



![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)

![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)

![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)

![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)

